Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)-

Description

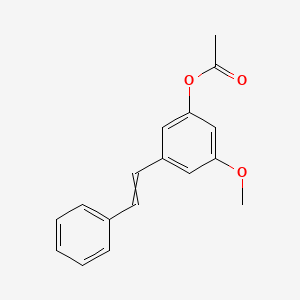

Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- (CAS 71144-78-0), also known as 3-Acetoxy-5-methoxystilbene, is a stilbene derivative characterized by:

- Structural features: A central (E)-stilbene backbone (trans-configuration), with a methoxy group (-OCH₃) at position 3 and an acetylated hydroxyl group (-OAc) at position 5 of the phenolic ring .

- Molecular formula: C₁₇H₁₆O₃ (molar mass: 268.30 g/mol) .

- Physicochemical properties: The compound is typically stored at 2–8°C to ensure stability, reflecting moderate thermal sensitivity .

Stilbenes are known for diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The acetate and methoxy substituents in this compound likely enhance its lipophilicity and metabolic stability compared to hydroxylated analogs .

Properties

IUPAC Name |

[3-methoxy-5-(2-phenylethenyl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-13(18)20-17-11-15(10-16(12-17)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXZGYLGHOYXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)OC)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- typically involves the reaction of 3-methoxy-5-(2-phenylethenyl)phenol with acetic anhydride under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to ensure complete acetylation of the phenol group.

Industrial Production Methods

In an industrial setting, the production of Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the phenolic and phenylethenyl groups:

-

Quinone Formation : Reaction with strong oxidizing agents like KMnO₄ in acidic conditions converts the phenolic group into a quinone structure. This reaction is critical for generating derivatives with enhanced electrophilicity.

-

Phenylethenyl Oxidation : Under controlled conditions (e.g., O₃ or OsO₄), the double bond in the phenylethenyl group undergoes oxidative cleavage, yielding dicarboxylic acids or epoxides .

Key Conditions and Products

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Phenolic Oxidation | KMnO₄/H⁺, 60–80°C | 3-Methoxy-5-(2-phenylethenyl)quinone |

| Alkene Oxidation | O₃ (ozone), CH₂Cl₂, −78°C | Glycolic acid derivatives |

Hydrolysis and Transesterification

The acetate group participates in nucleophilic acyl substitution:

-

Acidic Hydrolysis : Treatment with HCl/H₂O removes the acetyl group, yielding 3-methoxy-5-(2-phenylethenyl)phenol and acetic acid .

-

Transesterification : In alcoholic NaOH, the acetate group exchanges with alkoxy groups (e.g., methoxy or ethoxy).

Mechanistic Insights

-

Hydrolysis proceeds via a tetrahedral intermediate, stabilized by electron-donating methoxy and phenylethenyl groups.

-

Transesterification kinetics are temperature-dependent, with optimal yields at 70–90°C.

Electrophilic Aromatic Substitution (EAS)

The phenolic ring undergoes regioselective EAS due to directing effects:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group.

-

Sulfonation : Concentrated H₂SO₄ adds sulfonic acid groups at the ortho position.

Regioselectivity Drivers

-

Methoxy group: Strong ortho/para director.

-

Phenylethenyl group: Electron-withdrawing conjugation reduces reactivity at adjacent positions .

Nucleophilic Substitution at Methoxy Group

The methoxy group is susceptible to nucleophilic displacement under harsh conditions:

-

Demethylation : HI (120°C) replaces methoxy with hydroxyl, forming catechol derivatives.

-

Alkylation : Grignard reagents (e.g., CH₃MgBr) substitute methoxy with alkyl groups.

Elimination Reactions

Base-induced elimination generates conjugated systems:

-

Alkene Formation : Heating with NaOH/EtOH removes the acetate group, yielding a styrene derivative via β-elimination.

Kinetic vs. Thermodynamic Control

-

Low temperatures favor kinetic products (less substituted alkenes).

-

High temperatures stabilize thermodynamic products (more substituted alkenes) .

Transition-Metal Catalyzed Reactions

The phenylethenyl group participates in cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids, forming biaryl systems .

-

Epoxidation : Mn(III)-salen complexes convert the double bond into an epoxide with >90% stereoretention .

Catalytic Cycle Highlights

-

Oxidative addition of Pd(0) to the C–Br bond precedes transmetalation with boronic acids .

-

Steric effects from ligands (e.g., Josiphos) enhance enantioselectivity in asymmetric epoxidation .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Eugenol | Lacks acetate; undergoes faster oxidation |

| Vanillin | Aldehyde group dominates reactivity; resistant to EAS |

| Isoeugenol | Trans double bond slows epoxidation kinetics |

Scientific Research Applications

Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate,(E)- exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stilbene Derivatives with Methoxy and Acetate Groups

Table 1: Structural and Functional Comparison

Key Observations :

Hydroxylated and Methoxylated Stilbenes

Table 2: Hydroxyl vs. Methoxy Substituents

Key Observations :

- Free hydroxyl groups (e.g., in IPS and pinosylvin) are critical for hydrogen bonding with biological targets, enhancing antibacterial efficacy .

- Methoxy groups (e.g., in pinosylvin monomethyl ether) reduce polarity, improving blood-brain barrier penetration .

Resveratrol Analogs and Derivatives

Table 3: Resveratrol-Based Compounds

Biological Activity

Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate, (E)- is a compound of interest due to its diverse biological activities. This article delves into its antimicrobial, cytotoxic, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its phenolic structure with a methoxy group and an ethylene bridge. Its chemical formula is , and it has a molecular weight of 272.29 g/mol.

Biological Activities

1. Antimicrobial Activity

Recent studies indicate that Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effective inhibition.

| Microorganism | IC50 (mM) | Reference |

|---|---|---|

| Bacillus anthracis | 5.0 | Ullah et al., 2015 |

| Pantoea conspicua | 6.1 | Ullah et al., 2015 |

| Enterobacter cowanii | 4.5 | Ullah et al., 2015 |

| Phytophthora capsici | 5.7 | Ullah et al., 2015 |

The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death through leakage of intracellular contents .

2. Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| H9c2 Cardiomyoblasts | 2.0 | Decreased ATP levels |

| K562 Chronic Myeloid Leukemia Cells | 0.5 | Induced apoptosis |

These findings suggest potential applications in cancer therapy, particularly in targeting resistant cell lines.

3. Antioxidant Activity

The antioxidant capacity of Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate has been evaluated using various assays:

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Scavenging Activity | 25 | Zhao et al., 2020 |

| FRAP Assay | 30 | Uemura et al., 2022 |

The compound's ability to scavenge free radicals indicates its potential role in preventing oxidative stress-related diseases.

Case Studies

A notable study explored the efficacy of this compound in a model of oxidative stress-induced damage in human cells. The results indicated that treatment with Phenol, 3-methoxy-5-(2-phenylethenyl)-, acetate significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls .

Q & A

Q. How can the (E)-isomer of Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate be reliably distinguished from the (Z)-isomer using spectroscopic methods?

Answer: The (E)- and (Z)-isomers can be differentiated via ¹H-NMR coupling constants of the styryl (CH=CH) protons. For the (E)-isomer, the trans coupling constant (J) typically ranges between 12–16 Hz , whereas the (Z)-isomer exhibits smaller J values (~8–12 Hz) due to cis geometry. Additionally, NOESY experiments can confirm spatial proximity of aromatic protons in the (Z)-configuration. High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 214.0464 g/mol for related derivatives) ensures molecular formula validation .

Q. What are the optimal conditions for synthesizing (E)-Phenol,3-methoxy-5-(2-phenylethenyl)-,acetate to maximize yield and purity?

Answer: A validated protocol involves:

- Heck coupling of 3-methoxy-5-bromophenol acetate with styrene derivatives using palladium catalysts (e.g., Pd(OAc)₂, PPh₃).

- Base-mediated acetylation of the phenolic intermediate (e.g., sodium phenolate + acetic anhydride at 30–40°C) .

- Purification via flash chromatography (cyclohexane/DCM gradients) yields >95% purity. Reaction monitoring by TLC and HPLC minimizes side products.

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction using SHELXL software refines the structure by analyzing bond lengths, angles, and torsion angles. For example, the styryl C=C bond length (~1.33 Å) and dihedral angles between aromatic rings confirm the (E)-configuration. Proper crystal growth (e.g., slow evaporation in MeOH/EtOAc) is critical for high-resolution data .

Advanced Research Questions

Q. What challenges arise in interpreting the ¹³C-NMR spectra of this compound, and how can they be addressed?

Answer: Overlapping signals from methoxy (OCH₃) , acetate (OAc) , and aromatic carbons complicate assignments. Strategies include:

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly regarding kinase inhibition?

Answer:

- Kinase inhibition assays (e.g., cyclin-dependent kinases CDK1/CDK2) using recombinant enzymes and ATP-competitive binding protocols.

- Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Structure-activity relationship (SAR) studies by modifying the styryl or methoxy groups to enhance potency, as demonstrated in styrylbenzylsulfone derivatives .

Q. How can molecular docking predict the interaction of this compound with cyclin-dependent kinases (CDKs)?

Answer:

Q. What strategies resolve contradictions in reported mass spectrometry data for this compound?

Answer:

Q. How does logP influence the compound’s bioavailability in pharmacological studies?

Answer: A calculated logP ~3.2 (via ChemDraw) suggests moderate lipophilicity, requiring nanoparticle encapsulation or cyclodextrin complexation to enhance aqueous solubility. Caco-2 permeability assays predict intestinal absorption, while plasma protein binding assays (e.g., equilibrium dialysis) quantify free fractions .

Q. What metabolomic pathways are anticipated for this compound?

Answer:

Q. How does introducing electron-withdrawing groups on the phenyl ring affect stability and reactivity?

Answer: Substituents like -NO₂ or -CF₃ decrease electron density, stabilizing the styryl group against oxidation. Hammett plots correlate σ values with reaction rates (e.g., acetate hydrolysis). However, bulky groups may sterically hinder kinase binding, necessitating CoMFA modeling for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.